molecular formula C8H8BrNS B133593 2-(4-Bromophenyl)ethanethioamide CAS No. 147111-30-6

2-(4-Bromophenyl)ethanethioamide

Cat. No. B133593
CAS RN: 147111-30-6
M. Wt: 230.13 g/mol
InChI Key: YAXPTWNWOBQNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)ethanethioamide, also known as 4-bromo-2-ethanethioamide, is an organic compound that has been studied for its various properties and applications. It is a brominated derivative of ethanethioamide, which is an amide of ethanethiol, and is of interest due to its unique structural and chemical properties. This compound has been studied for its potential applications in the fields of medicine, biology, and chemistry.

Scientific Research Applications

1. Metabolic Pathways and Metabolites

Studies have focused on the in vivo metabolism of related compounds in animal models. For example, Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), revealing several metabolic pathways and identifying various metabolites in rats (Kanamori et al., 2002).

2. Crystallographic and Theoretical Studies

Research includes X-ray crystallographic and theoretical studies to understand the structural and conformational aspects of related compounds. Edafiogho et al. (2003) conducted such a study on an anticonvulsant enaminone, revealing insights into the structure responsible for its biological activity (Edafiogho et al., 2003).

3. Synthesis of Novel Derivatives

Research also includes synthesizing novel derivatives containing similar molecular structures. Hessien et al. (2009) explored the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties, which might exhibit biological activities (Hessien et al., 2009).

4. Antimicrobial and Antibiofilm Properties

Some studies have examined the antimicrobial and antibiofilm properties of thiourea derivatives. Limban et al. (2011) synthesized and characterized a range of acylthioureas and tested their interactions with bacterial cells, demonstrating potential for the development of novel anti-microbial agents (Limban et al., 2011).

5. Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives for potential pharmacological use is another area of research. For instance, Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their in vitro anti-bacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).

6. Polymer Synthesis and Characterization

Studies have also explored the synthesis and characterization of polymers using similar compounds. Soykan et al. (2008) synthesized copolymers of N-(4-bromophenyl)-2-methacrylamide, highlighting their thermal properties and potential applications (Soykan et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities

Mode of Action

It’s worth noting that similar compounds have shown promising antimicrobial and anticancer activities . These compounds may interact with their targets, leading to changes that inhibit the growth of bacteria or cancer cells. Molecular docking studies can provide insights into the binding mode of these compounds with their targets .

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . They may also affect other pathways leading to the inhibition of bacterial growth or cancer cell proliferation.

Result of Action

Similar compounds have shown promising results against bacterial species and breast cancer cell lines . These compounds may inhibit the growth of these cells, but the exact molecular and cellular effects need to be studied further.

Future Directions

The future directions for the study of “2-(4-Bromophenyl)ethanethioamide” and its derivatives are focused on overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . The potential of these compounds as lead compounds for rational drug designing is also being explored .

properties

IUPAC Name

2-(4-bromophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXPTWNWOBQNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513805
Record name (4-Bromophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147111-30-6
Record name (4-Bromophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)thioacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)ethanethioamide
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)ethanethioamide
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)ethanethioamide
Reactant of Route 4
2-(4-Bromophenyl)ethanethioamide
Reactant of Route 5
2-(4-Bromophenyl)ethanethioamide
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)ethanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.